2,5-Disulphobenzaldehyde

Description

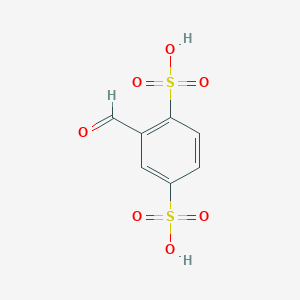

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formylbenzene-1,4-disulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILXLMRYFWFBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C=O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-11-2 | |

| Record name | 2-Formyl-1,4-benzenedisulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Disulfobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,5-disulfobenzaldehyde, a key intermediate in the synthesis of various fine chemicals, including triphenylmethane dyes. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-tested experimental protocols, and offer a comparative analysis of the available methodologies. The synthesis of 2,5-disulfobenzaldehyde, also known by its IUPAC name 2-formylbenzene-1,4-disulfonic acid, presents a unique challenge in electrophilic aromatic substitution due to the directing effects of the aldehyde group. This guide will focus on two robust and industrially relevant pathways commencing from chlorinated benzaldehyde precursors.

Introduction: The Significance of 2,5-Disulfobenzaldehyde

2,5-Disulfobenzaldehyde is a bifunctional aromatic compound containing both an aldehyde and two sulfonic acid groups. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of complex organic molecules. The sulfonic acid moieties impart water solubility, a desirable characteristic for many applications, particularly in the realm of dyes and indicators. The aldehyde group, on the other hand, serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions.

The primary industrial application of 2,5-disulfobenzaldehyde is in the manufacturing of triphenylmethane dyes. These dyes are known for their vibrant colors and are used in textiles, inks, and as pH indicators. The synthesis of these dyes often involves the condensation of 2,5-disulfobenzaldehyde with N,N-dialkylanilines or other electron-rich aromatic compounds.

Given its utility, the efficient and selective synthesis of 2,5-disulfobenzaldehyde is of considerable interest. The primary challenge lies in achieving the desired 2,5-substitution pattern on the benzene ring, as the aldehyde group is a meta-director in electrophilic aromatic substitution reactions. Direct sulfonation of benzaldehyde, therefore, leads to the formation of the undesired 3-sulfobenzaldehyde and 3,5-disulfobenzaldehyde. To overcome this, synthetic strategies have been developed that rely on starting materials where the desired substitution pattern is pre-established.

This guide will explore the two most prominent and practical synthesis pathways:

-

Pathway A: A two-step synthesis starting from 2-chlorobenzaldehyde.

-

Pathway B: A one-step synthesis starting from 2,5-dichlorobenzaldehyde.

We will provide a detailed analysis of each pathway, including the underlying chemical principles, step-by-step experimental procedures, and a comparative assessment of their respective advantages and disadvantages.

Pathway A: Two-Step Synthesis from 2-Chlorobenzaldehyde

This pathway is a well-established and reliable method for the synthesis of 2,5-disulfobenzaldehyde. It proceeds in two distinct steps: the sulfonation of 2-chlorobenzaldehyde to form 2-chlorobenzaldehyde-5-sulfonic acid, followed by a nucleophilic aromatic substitution to replace the chlorine atom with a second sulfonic acid group.

Step 1: Sulfonation of 2-Chlorobenzaldehyde

The initial step involves the electrophilic aromatic substitution of 2-chlorobenzaldehyde with a sulfonating agent, typically fuming sulfuric acid (oleum). The chlorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. In this case, the directing effects of the chlorine atom and the deactivating nature of the aldehyde group favor the introduction of the sulfonic acid group at the 5-position (para to the chlorine and meta to the aldehyde).

The sulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid. The reaction can be summarized as follows:

-

Generation of the Electrophile: Sulfur trioxide is a strong electrophile due to the electron-withdrawing nature of the three oxygen atoms.

-

Electrophilic Attack: The π-electron system of the 2-chlorobenzaldehyde ring attacks the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding 2-chlorobenzaldehyde-5-sulfonic acid.

Diagram of the Sulfonation of 2-Chlorobenzaldehyde

Caption: Workflow for the sulfonation of 2-chlorobenzaldehyde.

-

Reaction Setup: In a 1 L three-neck flask equipped with a dropping funnel, overhead stirrer, and a thermometer, charge 113.82 g of 20% fuming sulfuric acid.

-

Cooling: Cool the reaction mass to 15-20 °C using an ice bath.

-

Addition of 2-Chlorobenzaldehyde: Add 100 g of 2-chlorobenzaldehyde dropwise to the stirred and cooled fuming sulfuric acid over a period of 40 minutes. It is crucial to maintain the temperature below 20 °C during the addition.

-

Heating: After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature with stirring for 16 hours. The solution will turn dark brown.

-

Work-up:

-

Carefully pour the cooled reaction mixture into a beaker containing 1200 g of crushed ice with constant stirring.

-

To the resulting acidic solution, add 500 g of solid sodium chloride in portions to precipitate the sodium salt of the product.

-

Collect the light-yellow solid by vacuum filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting material.

-

Dry the product to obtain 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt.

-

| Parameter | Value |

| Starting Material | 2-Chlorobenzaldehyde |

| Reagent | 20% Fuming Sulfuric Acid |

| Reaction Temperature | 15-20 °C (addition), 70 °C (reaction) |

| Reaction Time | 16 hours |

| Yield | Approximately 86% |

Table 1: Summary of reaction parameters for the sulfonation of 2-chlorobenzaldehyde.[1][2]

Step 2: Nucleophilic Aromatic Substitution

In the second step, the chlorine atom of 2-chlorobenzaldehyde-5-sulfonic acid is replaced by a sulfonic acid group. This is achieved by reacting the intermediate with an aqueous solution of sodium sulfite, often in the presence of a small amount of sodium bisulfite. This reaction is a nucleophilic aromatic substitution, which is facilitated by the presence of the electron-withdrawing aldehyde and sulfonic acid groups on the aromatic ring.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, likely an SNAr (addition-elimination) pathway.

-

Nucleophilic Attack: The sulfite ion (SO₃²⁻), a good nucleophile, attacks the carbon atom bearing the chlorine atom. This is the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing groups.

-

Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, regenerating the aromatic ring and forming the disulfonated product.

Diagram of the Nucleophilic Substitution Step

Caption: Workflow for the nucleophilic substitution of 2-chlorobenzaldehyde-5-sulfonic acid.

-

Reaction Setup: In a high-pressure reactor (e.g., a Parr pressure cylinder) equipped with a stirrer and heating system, dissolve 50 g of 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt, 59.75 g of sodium sulfite (Na₂SO₃), and 5.97 g of sodium bisulfite (NaHSO₃) in 400 mL of water.

-

Heating and Pressurization: Heat the reaction mixture to 180 °C with stirring (300-310 RPM). This will generate a pressure of approximately 150 psi.

-

Reaction Time: Maintain the reaction at 180 °C for 5-7 hours. The progress of the reaction can be monitored by HPLC to confirm the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by dissolving it in N,N-dimethylformamide, filtering, and then precipitating with dichloromethane to obtain a light-yellow solid of benzaldehyde-2,5-disulfonic acid, disodium salt.[3]

-

To obtain the free acid, the disodium salt can be acidified with a strong acid like HCl.[4]

-

| Parameter | Value |

| Starting Material | 2-Chlorobenzaldehyde-5-sulfonic acid, sodium salt |

| Reagents | Sodium Sulfite (Na₂SO₃), Sodium Bisulfite (NaHSO₃) |

| Reaction Temperature | 180 °C |

| Reaction Time | 5-7 hours |

| Pressure | ~150 psi |

Table 2: Summary of reaction parameters for the nucleophilic substitution step.[1][2]

Pathway B: One-Step Synthesis from 2,5-Dichlorobenzaldehyde

This pathway offers a more direct route to 2,5-disulfobenzaldehyde by simultaneously replacing both chlorine atoms of 2,5-dichlorobenzaldehyde with sulfonic acid groups. This is achieved through a reaction with an aqueous solution of a sulfite or bisulfite at elevated temperatures and pressures.

Reaction Mechanism

Similar to the second step of Pathway A, this reaction proceeds via a double nucleophilic aromatic substitution (SNAr) mechanism. The two chlorine atoms are sequentially replaced by sulfite ions. The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack.

Diagram of the One-Step Synthesis from 2,5-Dichlorobenzaldehyde

Caption: Workflow for the one-step synthesis of 2,5-disulfobenzaldehyde.

Experimental Protocol: Synthesis of 2,5-Disulfobenzaldehyde from 2,5-Dichlorobenzaldehyde[5]

-

Reaction Setup: In a sealed reaction vessel, combine 175 g (1 mol) of 2,5-dichlorobenzaldehyde, 260 g (2.06 mol) of sodium sulfite, and 1100 g of water.

-

Heating: Heat the mixture with stirring to a temperature between 120 and 190 °C. A typical reaction temperature is 170 °C.

-

Reaction Time: Maintain the reaction at the desired temperature for 2.5 to 9 hours.

-

Work-up:

-

Concentrate the reaction mixture to about 65% of the initial reactant concentration.

-

An optional oxidation step with sodium hypochlorite at 5 °C can be performed.

-

The product, benzaldehyde-2,5-disulfonic acid disodium salt, can be isolated by centrifugation.

-

To obtain the free acid, the disodium salt is acidified with hydrochloric acid and precipitated by the addition of acetone.

-

| Parameter | Value |

| Starting Material | 2,5-Dichlorobenzaldehyde |

| Reagent | Sodium Sulfite (or bisulfite) |

| Molar Ratio (Sulfite:Starting Material) | 2.05-2.15 : 1 |

| Reaction Temperature | 120-190 °C |

| Reaction Time | 2.5-9 hours |

Table 3: Summary of reaction parameters for the synthesis from 2,5-dichlorobenzaldehyde.[4]

Comparative Analysis of Synthesis Pathways

Both pathways offer viable routes to 2,5-disulfobenzaldehyde. The choice between them will depend on factors such as the availability of starting materials, equipment, and desired purity of the final product.

| Feature | Pathway A (from 2-Chlorobenzaldehyde) | Pathway B (from 2,5-Dichlorobenzaldehyde) |

| Number of Steps | Two | One |

| Starting Materials | 2-Chlorobenzaldehyde, Fuming Sulfuric Acid, Sodium Sulfite | 2,5-Dichlorobenzaldehyde, Sodium Sulfite |

| Reaction Conditions | Step 1: 70 °C; Step 2: 180 °C, ~150 psi | 120-190 °C, elevated pressure |

| Intermediates | Isolation of 2-chlorobenzaldehyde-5-sulfonic acid is required. | No intermediate isolation. |

| Potential for Byproducts | Sulfonation can lead to isomeric impurities if not carefully controlled. | Potential for incomplete substitution. |

| Overall Complexity | Higher due to the two-step nature and intermediate isolation. | Lower, as it is a one-pot reaction. |

Table 4: Comparison of the two primary synthesis pathways for 2,5-disulfobenzaldehyde.

Pathway A, while being a two-step process, allows for the isolation and purification of the intermediate, which can lead to a higher purity final product. However, it involves the use of highly corrosive fuming sulfuric acid. Pathway B is more atom-economical and streamlined as a one-pot reaction, but the simultaneous substitution of two chlorine atoms might be more challenging to control and may require more forcing conditions.

Conclusion

The synthesis of 2,5-disulfobenzaldehyde is a critical process for the production of valuable fine chemicals, most notably triphenylmethane dyes. While direct sulfonation of benzaldehyde is not a viable route to the desired 2,5-isomer, two effective pathways starting from chlorinated benzaldehydes have been developed and are used in industrial settings. The two-step synthesis from 2-chlorobenzaldehyde offers a high degree of control and potentially higher purity, while the one-step synthesis from 2,5-dichlorobenzaldehyde provides a more direct and atom-economical approach. The selection of the optimal pathway will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. Further research in this area may focus on developing catalytic methods that could offer milder reaction conditions and improved selectivity.

References

- 1. WO2008140564A1 - Process for preparation of isosulfan blue - Google Patents [patents.google.com]

- 2. US9353050B2 - Process for preparation of isosulfan blue - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101456831A - Method for preparing 2,5-disulfonic benzaldehyde - Google Patents [patents.google.com]

2-formylbenzene-1,4-disulfonic acid chemical properties

An In-Depth Technical Guide to 2-Formylbenzene-1,4-disulfonic Acid: Properties, Synthesis, and Applications

Executive Summary: 2-formylbenzene-1,4-disulfonic acid is a highly functionalized aromatic compound featuring an aldehyde and two sulfonic acid groups. This unique trifunctional structure imparts high water solubility, strong acidity, and versatile reactivity, making it a valuable building block in advanced materials and chemical synthesis. This guide provides a comprehensive overview of its chemical properties, outlines a detailed synthesis protocol, explores its reactivity, and discusses its current and potential applications for researchers, chemists, and professionals in drug development and materials science.

Introduction: A Molecule of Strategic Importance

2-Formylbenzene-1,4-disulfonic acid (also known as benzaldehyde-2,5-disulfonic acid) is an organosulfur compound that marries the reactivity of an aromatic aldehyde with the potent acidic and hydrophilic nature of two sulfonic acid moieties. This combination makes it a strategic intermediate in the synthesis of specialized polymers, dyes, and other complex organic molecules. Its properties are dominated by the interplay between the electron-withdrawing and meta-directing aldehyde group and the strongly deactivating, water-solubilizing sulfonic acid groups.

Nomenclature and Structure

The systematic IUPAC name for this compound is 2-formylbenzene-1,4-disulfonic acid . It is also referred to by its older name, benzaldehyde-2,5-disulfonic acid . The molecule consists of a benzene ring substituted with a formyl group (-CHO) at position 1, and two sulfonic acid groups (-SO₃H) at positions 2 and 5 (or 1 and 4 relative to the formyl group, depending on numbering priority).

-

CAS Number: 730912-46-6[1]

-

Molecular Formula: C₇H₆O₇S₂[1]

-

Molecular Weight: 266.25 g/mol [1]

-

Disodium Salt Formula: C₇H₄Na₂O₇S₂[3]

-

Disodium Salt Molecular Weight: 310.21 g/mol (anhydrous basis)

The structure of 2-formylbenzene-1,4-disulfonic acid is depicted below.

Caption: Chemical structure of 2-formylbenzene-1,4-disulfonic acid.

Significance in Chemical Synthesis

The strategic value of this molecule lies in its trifunctional nature. The aldehyde group serves as a versatile handle for a wide range of organic transformations, including oxidation, reduction, and the formation of imines, oximes, and carbon-carbon bonds. The sulfonic acid groups confer high water solubility and can be converted into sulfonyl chlorides or sulfonamides, opening pathways to diverse derivatives. This multifunctionality makes it an excellent candidate for creating monomers for polymerization, cross-linking agents, and precursors for highly substituted aromatic systems.

Physicochemical and Spectral Properties

While extensive experimental data for 2-formylbenzene-1,4-disulfonic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers, such as 4-formyl-1,3-benzenedisulfonic acid.[4]

Physical Properties

The compound is expected to be a crystalline solid at room temperature. The two sulfonic acid groups and the polar aldehyde group facilitate strong intermolecular hydrogen bonding, suggesting a high melting point and low volatility.

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Appearance | White to light yellow crystalline solid | Typical for aromatic sulfonic acids. The 2,4-isomer is a yellow crystalline powder.[4][5] |

| Melting Point | >300 °C (decomposes) | High due to strong hydrogen bonding. The 2,4-isomer melts at 285-290°C.[5] |

| Solubility | Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); insoluble in nonpolar solvents (e.g., hexane, toluene). | The sulfonic acid groups are highly polar and readily form hydrogen bonds with water.[4] |

| Acidity (pKa) | pKa₁ < 0; pKa₂ ≈ 1-2 | Sulfonic acids are strong acids, comparable to sulfuric acid. The second dissociation is slightly weaker. |

| logP | -0.0075 (Calculated) | The high polarity results in a negative partition coefficient, indicating a strong preference for aqueous phases.[1] |

Predicted Spectral Characteristics

No publicly available spectra for 2-formylbenzene-1,4-disulfonic acid have been identified. However, its spectral characteristics can be accurately predicted.

¹H NMR Spectroscopy: In a D₂O solvent, the acidic protons of the sulfonic acid groups would exchange and not be visible. The spectrum would show:

-

Aldehyde Proton (-CHO): A singlet at ~10.0-10.2 ppm. This is the most downfield signal due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: Three signals in the aromatic region (7.5-8.5 ppm). Due to the substitution pattern, each aromatic proton is unique.

-

H-3 (adjacent to both -CHO and -SO₃H) would be a doublet.

-

H-6 (adjacent to -CHO) would be a doublet.

-

H-5 (adjacent to -SO₃H) would be a doublet of doublets. The electron-withdrawing nature of all three substituents will shift these protons significantly downfield compared to benzene (7.34 ppm).

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals:

-

Carbonyl Carbon (-CHO): A signal at ~190-195 ppm.

-

Aromatic Carbons: Six signals in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be the most downfield in this region.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Sulfonic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group.

-

C=O Stretch (Aldehyde): A strong, sharp absorption around 1700-1710 cm⁻¹.

-

S=O Stretch (Sulfonic Acid): Two strong absorptions, typically around 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Purification

The synthesis of 2-formylbenzene-1,4-disulfonic acid can be achieved via the nucleophilic aromatic substitution of a halogen on a pre-sulfonated benzaldehyde derivative. A direct and efficient method is adapted from the process described for producing its salts.[6]

Proposed Synthesis Pathway

The most viable route involves the reaction of the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid with sodium sulfite in an aqueous solution. This reaction proceeds via a nucleophilic substitution mechanism where the sulfite ion displaces the chloride ion.

Caption: Proposed workflow for the synthesis of 2-formylbenzene-1,4-disulfonic acid.

Detailed Experimental Protocol

This protocol is based on the methodology described in U.S. Patent 1,531,507.[6]

Objective: To synthesize the disodium salt of 2-formylbenzene-1,4-disulfonic acid.

Materials:

-

Sodium 2-chlorobenzaldehyde-5-sulfonate (1.0 mol)

-

Sodium sulfite (Na₂SO₃), anhydrous (3.0 mol)

-

Sodium bisulfite (NaHSO₃) (0.1 mol, optional catalyst)

-

Deionized water

-

Activated carbon

-

Sodium chloride (for salting out)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium 2-chlorobenzaldehyde-5-sulfonate (1.0 mol), sodium sulfite (3.0 mol), sodium bisulfite (0.1 mol), and deionized water to form a stirrable slurry.

-

Causality: Using a significant excess of sodium sulfite drives the reaction to completion. The reaction is performed at atmospheric pressure, avoiding the need for a high-pressure autoclave.[6]

-

-

Reflux: Heat the mixture to boiling and maintain a gentle reflux. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

-

Decolorization: Cool the reaction mixture to 60-70 °C. Add a small amount of activated carbon, stir for 30 minutes, and then filter the hot solution through a pad of celite to remove the carbon and any solid impurities.

-

Self-Validation: This step ensures the removal of colored byproducts, which is critical if the product is intended for applications like dye synthesis.

-

-

Isolation: Concentrate the clear filtrate under reduced pressure to about half of its original volume. Cool the solution in an ice bath. The product can be precipitated by "salting out"—adding sodium chloride until the solution is saturated.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, saturated NaCl solution to remove unreacted sulfite, followed by a small amount of cold ethanol to remove residual water and NaCl.

-

Drying: Dry the white to off-white solid in a vacuum oven at 80-100 °C to a constant weight.

Acidification (to obtain the free acid): To obtain the free 2-formylbenzene-1,4-disulfonic acid, the isolated disodium salt can be dissolved in a minimum amount of water and passed through a strong acid cation-exchange resin (H⁺ form). The aqueous eluate is then concentrated under reduced pressure to yield the product as a viscous oil or crystalline solid.

Chemical Reactivity and Derivatization

The reactivity is governed by its three functional groups.

Reactions of the Aldehyde Group

The formyl group is a prime site for nucleophilic addition and condensation reactions.

-

Oxidation: Can be readily oxidized to the corresponding 2-carboxybenzene-1,4-disulfonic acid using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: It reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-substituted aminomethyl derivatives.[7]

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, providing a route for C-C bond formation.

-

Condensation Reactions: Undergoes condensation with active methylene compounds (e.g., malonic acid in the Knoevenagel condensation) or with phenols to form triphenylmethane structures, a basis for many dyes.[8]

Influence of Sulfonic Acid Groups

The two -SO₃H groups are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. They also render the molecule and many of its derivatives highly water-soluble. Any further electrophilic substitution would be directed to the positions meta to the aldehyde and ortho/para to the existing sulfonic acid groups, but such reactions are generally difficult to achieve due to the deactivated nature of the ring.

Caption: Reactivity map showing key transformations of the aldehyde group.

Applications in Research and Industry

The unique properties of 2-formylbenzene-1,4-disulfonic acid and its salts make them valuable in several high-technology areas.

Polymer Science: Proton Exchange Membranes (PEMs)

The disodium salt is explicitly used in the synthesis of polymer electrolyte membranes (PEMs), which are critical components in electrochemical devices like fuel cells.[2] The sulfonic acid groups, when incorporated into a polymer backbone, provide proton conductivity. The aldehyde group can be used as a reactive site for polymerization or for cross-linking the polymer chains, enhancing the mechanical and thermal stability of the resulting membrane. The high density of sulfonic acid groups helps achieve high ion exchange capacities, which is crucial for efficient proton transport.[9]

Intermediate for Dyes and Pigments

Aromatic aldehydes are common precursors in the synthesis of dyes. The isomer, benzaldehyde-2,4-disulfonic acid, is a known intermediate for triphenylmethane dyes.[8] Similarly, 2-formylbenzene-1,4-disulfonic acid can be condensed with N,N-dialkylanilines or other electron-rich aromatic compounds to produce water-soluble dyes with high tinctorial strength. The sulfonic acid groups act as "water-solubilizing" moieties, making the dyes suitable for inks and textile applications.

Potential in Drug Development and Diagnostics

While direct applications in pharmaceuticals are not widely documented, the core structure is of interest. Sulfonamide drugs are a major class of therapeutics, and this molecule provides a scaffold to synthesize novel sulfonamide derivatives by first converting the sulfonic acids to sulfonyl chlorides. Furthermore, its derivative, Isosulfan Blue, is used as a lymphatic tracer in medical diagnostics, highlighting the potential of related structures in biomedical applications.[10]

Safety and Handling

2-Formylbenzene-1,4-disulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. It is corrosive and can cause severe skin and eye irritation. The disodium salt is less hazardous but should still be handled with care, as it can be irritating. The related 2,4-disulfonic acid disodium salt is classified as a skin, eye, and respiratory irritant.[11] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Formylbenzene-1,4-disulfonic acid is a highly versatile and functional chemical intermediate. Its combination of an aldehyde handle with two strongly acidic, hydrophilic sulfonic acid groups provides a powerful platform for the synthesis of advanced materials. Its established role in creating polymer electrolyte membranes and its potential in dye chemistry and as a building block for complex organic molecules underscore its importance. The synthetic route via nucleophilic substitution is robust, allowing for its production at scale. For researchers in materials science and synthetic chemistry, this compound offers a unique and valuable tool for innovation.

References

- 1. chemscene.com [chemscene.com]

- 2. macsenlab.com [macsenlab.com]

- 3. 2-Formyl-benzene-1,4-disulfonic acid disodium salt | 51818-11-2 [sigmaaldrich.com]

- 4. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]

- 5. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 6. US1531507A - Manufacture of benzaldehyde-2.5-disulfonic acil - Google Patents [patents.google.com]

- 7. 2-甲酰苯磺酸 钠盐 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. EP0175227A2 - Process for the preparation of salts of alkaline or earth-alkaline metals of benzaldehyde-2,4-disulfonic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US4710322A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid - Google Patents [patents.google.com]

- 11. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]

Physical properties of 2,5-Disulphobenzaldehyde

An In-depth Technical Guide to the Physical Properties of 2,5-Disulphobenzaldehyde

Introduction

This compound, systematically known as 2-formylbenzene-1,4-disulfonic acid, is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its bifunctional nature, featuring a reactive aldehyde group and two strongly acidic sulfonic acid moieties, makes it a unique building block for the synthesis of specialized polymers, dyes, and ligands. The sulfonic acid groups impart high polarity and water solubility, properties that are critical in applications such as the development of polymer electrolyte membranes.[3]

This guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 730912-46-6) and its commonly available disodium salt (CAS No: 51818-11-2).[1][2][3][4] We will delve into its structural characteristics, solubility, and predicted spectroscopic signatures, offering field-proven insights and standardized protocols for its characterization. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Molecular Structure and Core Identifiers

The molecular structure of this compound consists of a benzene ring substituted with an aldehyde group at position 1, and two sulfonic acid groups at positions 2 and 5. This substitution pattern is also named 2-formylbenzene-1,4-disulfonic acid.[2] The strong electron-withdrawing nature of both the aldehyde and sulfonic acid groups significantly influences the electron density of the aromatic ring and the overall physicochemical properties of the molecule.

References

An In-depth Technical Guide to 2-Formylbenzene-1,4-disulfonic Acid (CAS 730912-46-6): A Versatile Intermediate in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of 2-Formylbenzene-1,4-disulfonic acid (CAS 730912-46-6), a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to understand the properties, synthesis, and applications of this versatile molecule.

Introduction: Unveiling a Key Building Block

2-Formylbenzene-1,4-disulfonic acid, also known by synonyms such as 2-Formyl-1,4-benzenedisulfonic acid and 2,5-Disulphobenzaldehyde, is an aromatic organic compound characterized by the presence of a formyl (-CHO) group and two sulfonic acid (-SO₃H) groups attached to a benzene ring.[1][2] This unique combination of functional groups imparts specific reactivity and physical properties that make it a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and diagnostic agents.

While not a therapeutic agent in itself, its role as a precursor is critical in the development of certain pharmaceutical products. This guide will delve into the chemical attributes of 2-Formylbenzene-1,4-disulfonic acid, its synthesis, and its notable application in the production of Isosulfan Blue, a lymphatic imaging agent.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-Formylbenzene-1,4-disulfonic acid is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 730912-46-6 | [1][2] |

| Molecular Formula | C₇H₆O₇S₂ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Appearance | Typically a white to off-white powder or crystalline solid | [3] |

| Solubility | Soluble in water | [4] |

| Synonyms | 2-Formyl-1,4-benzenedisulfonic acid, this compound | [1][2] |

The presence of the two highly polar sulfonic acid groups renders the molecule water-soluble, a property that can be advantageous in certain reaction conditions.[4] The aldehyde group is a reactive site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it a versatile handle for synthetic chemists.[5]

Synthesis of 2-Formylbenzene-1,4-disulfonic Acid

The synthesis of 2-Formylbenzene-1,4-disulfonic acid typically involves the sulfonation of a benzaldehyde derivative. A common starting material is 2-chlorobenzaldehyde. The process involves reacting 2-chlorobenzaldehyde with a sulfonating agent to introduce the sulfonic acid groups onto the benzene ring.[6] A subsequent step involves the treatment with sodium sulfite, which displaces the chlorine atom and results in the formation of the disodium salt of 2-formylbenzene-1,4-disulfonic acid.[6]

Caption: General synthesis pathway for 2-Formylbenzene-1,4-disulfonic acid.

Application in Pharmaceutical Synthesis: The Case of Isosulfan Blue

A prime example of the utility of 2-Formylbenzene-1,4-disulfonic acid in the pharmaceutical industry is its role as a key intermediate in the synthesis of Isosulfan Blue.[6] Isosulfan Blue is a triarylmethane dye used as a contrast agent for the delineation of lymphatic vessels, a critical procedure in surgical oncology, particularly in sentinel lymph node biopsy for breast cancer and melanoma.

The synthesis of Isosulfan Blue from 2-Formylbenzene-1,4-disulfonic acid involves a condensation reaction with N,N-diethylaniline. This is followed by an oxidation step to yield the final colored product.[6]

Experimental Protocol: Synthesis of Isosulfan Blue

The following is a generalized protocol for the synthesis of Isosulfan Blue, illustrating the critical role of 2-Formylbenzene-1,4-disulfonic acid.

Step 1: Condensation Reaction [6]

-

In a suitable reaction vessel, charge 2-Formylbenzene-1,4-disulfonic acid (as its disodium salt) and N,N-diethylaniline.

-

Add a suitable acid catalyst, such as hydrochloric acid or acetic acid.

-

Heat the reaction mixture to a temperature of 100-135°C for an extended period (e.g., over 20 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.

-

The product of this step is the leuco base of Isosulfan Blue: 2-(Bis(4-(diethylamino)phenyl)methyl)benzene-1,4-disulfonic acid.

Step 2: Oxidation [6]

-

The leuco base from the previous step is subjected to oxidation.

-

A suitable oxidizing agent, such as silver oxide in a methanolic medium, is used.

-

The oxidation reaction results in the formation of the chromophore of Isosulfan Blue.

-

The final product is then purified using appropriate techniques, such as flash chromatography, to achieve the desired purity for pharmaceutical use.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Benzaldehyde-2,4-disulphonic acid disodium salt, 97% - 33513-44-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 5. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]

- 6. patents.justia.com [patents.justia.com]

Spectroscopic Characterization of 2-Formylbenzene-1,4-disulfonic Acid: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-formylbenzene-1,4-disulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data based on theoretical principles and analysis of structurally related compounds. It further details the established methodologies for acquiring and interpreting this data, ensuring scientific integrity and fostering a deeper understanding of this compound's molecular architecture.

Introduction: The Structural and Functional Significance

2-Formylbenzene-1,4-disulfonic acid, with the chemical formula C₇H₆O₇S₂ and a molecular weight of 266.25 g/mol [1], is an aromatic organic compound characterized by a benzene ring substituted with a formyl group and two sulfonic acid groups at positions 2, 1, and 4, respectively. The high polarity imparted by the sulfonic acid moieties renders the compound highly soluble in aqueous solutions, a critical property influencing its application in areas such as the synthesis of polymer electrolyte membranes[2]. The precise characterization of its chemical structure through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding its physicochemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-formylbenzene-1,4-disulfonic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the benzene ring and the presence of the formyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-formylbenzene-1,4-disulfonic acid is expected to reveal three distinct signals in the aromatic region and one signal for the aldehyde proton. The sulfonic acid groups are strongly electron-withdrawing, leading to a general downfield shift of the aromatic protons. The analysis of a related compound, 2,4-dimethylbenzenesulfonic acid, shows aromatic protons in the range of 7.0-7.8 ppm[3]. Due to the additional electron-withdrawing sulfonic acid group and the formyl group, the protons of 2-formylbenzene-1,4-disulfonic acid are expected to be further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |

| H-3 | 8.2 - 8.4 | Doublet (d) | ~2 Hz | This proton is ortho to a sulfonic acid group and meta to the other, with a small coupling to H-5. |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8 Hz, ~2 Hz | This proton is coupled to both H-3 (meta) and H-6 (ortho). |

| H-6 | 8.0 - 8.2 | Doublet (d) | ~8 Hz | This proton is ortho to the formyl group and coupled to H-5. |

Note: Predictions are for a sample dissolved in D₂O. The acidic protons of the sulfonic acid groups will exchange with D₂O and will not be observed.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the formyl group. The carbons attached to the electron-withdrawing sulfonic acid groups will be significantly shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (formyl) | 190 - 195 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region. |

| C-1 | 145 - 150 | Aromatic carbon attached to a sulfonic acid group. |

| C-2 | 135 - 140 | Aromatic carbon attached to the formyl group. |

| C-3 | 125 - 130 | Aromatic carbon with an adjacent sulfonic acid group. |

| C-4 | 140 - 145 | Aromatic carbon attached to a sulfonic acid group. |

| C-5 | 120 - 125 | Aromatic carbon deshielded by adjacent substituents. |

| C-6 | 130 - 135 | Aromatic carbon ortho to the formyl group. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of 2-formylbenzene-1,4-disulfonic acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-formylbenzene-1,4-disulfonic acid disodium salt.

-

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial as the compound is highly polar and this solvent will exchange with the acidic sulfonic acid protons, simplifying the spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO signal at approximately 4.79 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-formylbenzene-1,4-disulfonic acid, the IR spectrum will be dominated by the characteristic vibrations of the sulfonic acid, formyl, and substituted benzene ring moieties.

Table 3: Predicted IR Absorption Bands for 2-Formylbenzene-1,4-disulfonic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 2850 - 2750 | C-H stretch | Aldehyde | The C-H stretch of the formyl group often appears as two weak bands in this region. |

| 1710 - 1690 | C=O stretch | Aldehyde | Strong absorption due to the carbonyl stretch of the aromatic aldehyde. |

| 1600, 1475 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| 1250 - 1150 | S=O stretch (asymmetric) | Sulfonic Acid | A very strong and broad absorption band characteristic of the asymmetric S=O stretch in sulfonic acids. |

| 1080 - 1030 | S=O stretch (symmetric) | Sulfonic Acid | A strong absorption band for the symmetric S=O stretch. |

| 850 - 800 | C-H bend (out-of-plane) | Aromatic | Bending vibrations indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |

Note: The O-H stretch of the sulfonic acid groups will likely appear as a very broad band in the 3400-2400 cm⁻¹ region, often obscuring other signals.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2-formylbenzene-1,4-disulfonic acid disodium salt directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 600 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.

-

-

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption peaks.

-

Caption: Workflow for FTIR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 2-formylbenzene-1,4-disulfonic acid, electrospray ionization (ESI) in negative ion mode is the most appropriate method due to the acidic nature of the sulfonic acid groups.

Predicted Mass Spectrum

In negative ion mode ESI-MS, the molecule is expected to be observed as the singly charged deprotonated species [M-H]⁻ and the doubly charged deprotonated species [M-2H]²⁻.

Table 4: Predicted m/z Values in Negative Ion ESI-MS

| Ion | Formula | Calculated m/z | Rationale |

| [M-H]⁻ | [C₇H₅O₇S₂]⁻ | 264.95 | Loss of one acidic proton. |

| [M-2H]²⁻ | [C₇H₄O₇S₂]²⁻ | 132.47 | Loss of two acidic protons. |

Fragmentation of the parent ion is also expected. Based on the fragmentation patterns of similar sulfonates, the loss of SO₂ (64 Da) is a common pathway[4].

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture.

-

-

Infusion and Ionization:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in negative ion mode.

-

-

Mass Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

-

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 2-formylbenzene-1,4-disulfonic acid in an aqueous solution is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the formyl group, which is a chromophore, will influence the absorption maxima. The absorption peaks are influenced by functional groups and conjugated systems[5].

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

| Predicted λ_max (nm) | Electronic Transition | Rationale |

| ~250 - 260 | π → π | This absorption is characteristic of the benzene ring. |

| ~290 - 310 | n → π | This weaker absorption band is due to the electronic transition of the non-bonding electrons of the carbonyl oxygen in the formyl group. |

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of known concentration of 2-formylbenzene-1,4-disulfonic acid in deionized water.

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with deionized water to serve as the blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Conclusion

The comprehensive spectroscopic analysis of 2-formylbenzene-1,4-disulfonic acid, as outlined in this guide, provides a robust framework for its structural elucidation and characterization. While based on predictive data derived from fundamental principles and analogous compounds, the methodologies and expected spectral features presented here offer a reliable foundation for researchers. The combination of NMR, IR, MS, and UV-Vis spectroscopy yields a complete picture of the molecule's connectivity, functional groups, molecular weight, and electronic properties. This in-depth understanding is essential for the quality control and rational application of this compound in scientific and industrial endeavors.

References

An In-depth Technical Guide to the Solubility of 2,5-Disulphobenzaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Disulphobenzaldehyde. Given the absence of readily available quantitative solubility data for this specific compound in scientific literature, this document establishes a robust theoretical framework based on its molecular structure and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound is an aromatic aldehyde substituted with two sulfonic acid groups. This unique combination of a moderately polar aldehyde group and two highly polar, acidic sulfonic acid functional groups dictates its physicochemical properties and, consequently, its solubility behavior. The benzene ring provides a nonpolar backbone, while the functional groups introduce significant polarity and the capacity for strong intermolecular interactions, particularly hydrogen bonding.

The interplay between these structural features is critical. The sulfonic acid groups (-SO₃H) are strongly acidic and capable of donating hydrogen bonds, as well as acting as hydrogen bond acceptors. The aldehyde group (-CHO) also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. This molecular architecture suggests a strong affinity for polar solvents.

Theoretical Framework for Solubility: A Predictive Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the dominant intermolecular forces are expected to be hydrogen bonding and dipole-dipole interactions, stemming from the highly polar sulfonic acid and aldehyde groups.

Insights from Analogous Compounds

To construct a reliable solubility prediction, we can examine the behavior of structurally related molecules:

-

Benzaldehyde: The parent aldehyde, lacking the sulfonic acid groups, is characterized by its aromatic ring and a moderately polar carbonyl group. It is generally considered to be poorly soluble in water but demonstrates high solubility in a wide range of organic solvents, including diethyl ether, ethyl acetate, and chloroform.[1] This is attributed to the dominance of the nonpolar benzene ring in its overall character.

-

Benzenesulfonic acid: This compound, featuring a single sulfonic acid group on a benzene ring, offers a closer analogy. It is quite soluble in water due to the ionization of the sulfonic acid group.[2] It is also soluble in polar organic solvents like ethanol and acetone but is notably insoluble in nonpolar solvents such as diethyl ether and benzene.[2][3]

Based on these analogs, the two highly polar sulfonic acid groups on this compound are expected to overwhelmingly influence its solubility, rendering it highly soluble in polar solvents and likely insoluble in nonpolar organic solvents.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Highly Soluble | The two sulfonic acid groups and the aldehyde group can form strong hydrogen bonds with water molecules. |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, which will facilitate the dissolution of this compound. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.[2][3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. |

| Acetone | Likely Soluble | Acetone is a polar aprotic solvent that should be capable of dissolving this compound, similar to its ability to dissolve benzenesulfonic acid.[2] | |

| Acetonitrile | Likely Soluble | As a polar aprotic solvent, acetonitrile should exhibit some degree of solubility for this polar compound. | |

| Nonpolar | Toluene | Insoluble | The nonpolar nature of toluene makes it a poor solvent for the highly polar this compound. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane will not effectively solvate the polar functional groups of the molecule. | |

| Diethyl Ether | Insoluble | Diethyl ether is a nonpolar solvent and is not expected to dissolve the highly polar this compound, mirroring the insolubility of benzenesulfonic acid in this solvent.[3] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[4]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with sealed caps

-

Thermostatically controlled shaker or water bath

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sampling and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis of the Filtrate:

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical Relationships in Solubility Prediction

The prediction of solubility is a multifactorial assessment. The following diagram illustrates the logical flow from molecular properties to predicted solubility.

Caption: Logic diagram for solubility prediction.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 2-Formylbenzene-1,4-disulfonic Acid

Introduction

2-Formylbenzene-1,4-disulfonic acid is a bifunctional aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and two strongly acidic, water-solubilizing sulfonic acid moieties, makes it a versatile building block. However, these same functional groups are the primary determinants of its chemical stability and dictate the necessary conditions for its storage to ensure its integrity and purity over time. This guide provides a comprehensive overview of the factors influencing the stability of 2-formylbenzene-1,4-disulfonic acid, recommended storage and handling procedures, and methodologies for assessing its degradation.

Chemical Stability Profile

The stability of 2-formylbenzene-1,4-disulfonic acid is governed by the chemical reactivity of its constituent functional groups: the aromatic aldehyde and the sulfonic acids. Understanding the potential degradation pathways is crucial for maintaining the compound's quality.

The Aldehyde Moiety: The Primary Locus of Instability

The formyl (-CHO) group is the most susceptible part of the molecule to degradation. Aromatic aldehydes are known to be sensitive to several environmental factors.

-

Oxidative Degradation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In the case of 2-formylbenzene-1,4-disulfonic acid, this results in the formation of 2-carboxybenzene-1,4-disulfonic acid. This process is primarily mediated by atmospheric oxygen and can be accelerated by the presence of light and elevated temperatures. The high reactivity of the aldehyde group makes it a target for auto-oxidation.

-

Photodegradation: Aromatic aldehydes can absorb UV light, which can lead to their degradation through various photochemical reactions. This can include oxidation, as mentioned above, or other rearrangements and polymerizations, potentially leading to a complex mixture of impurities and a noticeable discoloration of the material.

-

Thermal Degradation: While generally more stable than aliphatic aldehydes, aromatic aldehydes can still degrade at elevated temperatures. Thermal stress can provide the activation energy needed for oxidation and other decomposition reactions.

The Sulfonic Acid Moieties: Hygroscopicity and Desulfonation

The two sulfonic acid (-SO₃H) groups confer high polarity and water solubility to the molecule. However, they also introduce other stability considerations.

-

Hygroscopicity: Sulfonic acids are notoriously hygroscopic, readily absorbing moisture from the atmosphere. While this may not directly degrade the molecule, the absorbed water can act as a medium for other reactions, such as hydrolysis of impurities or facilitating oxidative processes. Excessive moisture absorption will also change the physical state and concentration of the solid material.

-

Hydrolytic Desulfonation: Aryl sulfonic acids can undergo hydrolytic desulfonation, cleaving the carbon-sulfur bond to revert to the parent arene and sulfuric acid. However, this reaction typically requires harsh conditions, such as high temperatures (often above 200°C) in the presence of aqueous acid[1]. Under recommended storage conditions, this is not a primary concern but should be considered if the compound is subjected to high-temperature processing in aqueous environments.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, strict adherence to proper storage and handling procedures is essential. The primary goal is to protect the compound from air, light, moisture, and heat.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised[2][3]:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of oxidative and thermal degradation. |

| Atmosphere | Sealed, airtight container. Consider storage under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture. |

| Light | Amber glass vial or other opaque container. | Protects the compound from photodegradation. |

| Moisture | Store in a dry environment, such as in a desiccator. | The sulfonic acid groups are hygroscopic. |

Handling Best Practices

-

Minimize Exposure: Only open containers for the minimum time necessary in a controlled environment, preferably with low humidity.

-

Inert Atmosphere: For long-term storage or for handling high-purity material, working within a glovebox under an inert atmosphere is recommended.

-

Use Appropriate Tools: Use clean, dry spatulas and other equipment to avoid introducing contaminants or moisture.

-

Avoid Contamination: Do not return unused material to the original container.

Assessing the Stability of 2-Formylbenzene-1,4-disulfonic Acid

A robust stability testing program is crucial for understanding the degradation profile of 2-formylbenzene-1,4-disulfonic acid and for establishing its shelf-life. This involves subjecting the compound to forced degradation conditions and using appropriate analytical techniques to monitor for changes.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive stability analysis.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of 2-formylbenzene-1,4-disulfonic acid and monitoring the formation of its degradation products. A stability-indicating HPLC method should be developed and validated.

-

Principle: A reverse-phase HPLC method can effectively separate the polar parent compound from its less polar impurities and its primary oxidation product, 2-carboxybenzene-1,4-disulfonic acid.

-

Experimental Protocol (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where both the parent aldehyde and the potential carboxylic acid product have significant absorbance (e.g., 254 nm).

-

Quantification: The percentage of the parent compound remaining and the formation of degradation products can be calculated from the peak areas.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of degradation products and for monitoring the degradation process.

-

Principle: The aldehyde proton of 2-formylbenzene-1,4-disulfonic acid has a characteristic chemical shift in the ¹H NMR spectrum (typically around 10 ppm). Upon oxidation to the carboxylic acid, this signal will disappear, and a new, broader signal for the carboxylic acid proton will appear (often >12 ppm).

-

Application: ¹H NMR can provide a clear and quantitative measure of the conversion of the aldehyde to the carboxylic acid.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for observing changes in the functional groups of the molecule.

-

Principle: The aldehyde C=O stretch will have a characteristic frequency (around 1700 cm⁻¹). The sulfonic acid groups will also have distinct S=O stretching frequencies. Upon oxidation, the aldehyde peak will diminish, and a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1720 cm⁻¹) characteristic of a carboxylic acid will appear.

-

Application: FT-IR provides a qualitative assessment of the degradation process.

Logical Framework for Stability Assessment

The interplay between the inherent chemical liabilities of the molecule and the recommended analytical monitoring forms a self-validating system for ensuring its quality.

Caption: A logical framework for stability management.

Conclusion

The stability of 2-formylbenzene-1,4-disulfonic acid is intrinsically linked to its bifunctional nature. The aldehyde group is prone to oxidation, while the sulfonic acid groups render the molecule hygroscopic. A comprehensive understanding of these liabilities is paramount for researchers, scientists, and drug development professionals. By implementing the recommended storage and handling protocols—specifically, storing the compound at refrigerated temperatures in a sealed, dry, and dark environment—the degradation of this valuable reagent can be effectively minimized. Regular analytical monitoring using stability-indicating methods such as HPLC, NMR, and FT-IR will ensure the continued purity and integrity of the material for its intended applications.

References

A Technical Guide to 2,5-Disulphobenzaldehyde: From Commercial Availability to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Reagent

In the vast landscape of chemical reagents, certain molecules, while not household names, offer unique functionalities for specialized applications. 2,5-Disulphobenzaldehyde, also known as 2-formylbenzene-1,4-disulfonic acid, is one such compound. Its dual reactivity, stemming from the aromatic aldehyde and two sulfonic acid groups, presents intriguing possibilities in materials science and potentially in the realm of drug discovery and development. This guide aims to provide a comprehensive technical overview of this compound, consolidating available information on its commercial availability, synthesis, safety, and current and prospective applications, with a particular focus on its relevance to the scientific research community.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzaldehyde core substituted with two sulfonic acid groups at positions 2 and 5 relative to the formyl group.

| Property | Value | Source |

| IUPAC Name | 2-formylbenzene-1,4-disulfonic acid | --INVALID-LINK-- |

| Synonyms | This compound, 2-formyl-1,4-benzenedisulfonic acid | --INVALID-LINK-- |

| CAS Number | 730912-46-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆O₇S₂ | --INVALID-LINK-- |

| Molecular Weight | 266.25 g/mol | --INVALID-LINK-- |

| Appearance | Typically a white to light yellow crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

The presence of the strongly acidic sulfonic acid groups renders the molecule highly water-soluble. The aldehyde group retains its characteristic reactivity, allowing for transformations such as oxidation, reduction, and condensation reactions.

Commercial Availability

This compound and its corresponding disodium salt are commercially available from several chemical suppliers, catering primarily to the research and development market.

Table of Commercial Suppliers:

| Supplier | Product Name | Form | Purity |

| Macsen Laboratories | 2-Formyl-benzene-1,4-disulfonic acid disodium salt | Not specified | High purity, ISO certified |

| ChemScene | 2-Formylbenzene-1,4-disulfonic acid | Solid | ≥98% |

| Santa Cruz Biotechnology | 2-Formyl-benzene-1,4-disulfonic acid disodium salt | Solid | Research grade |

| BOC Sciences | 2-Formyl-1,4-benzenedisulfonic acid | Not specified | Not specified |

This list is not exhaustive, and availability may vary by region.

Researchers looking to procure this compound can typically find it in research quantities (grams to kilograms). For larger quantities, inquiries with manufacturers like Macsen Laboratories may be necessary. It is often supplied as a hydrate or in the form of its more stable disodium salt.

Synthesis and Manufacturing

To achieve the 2,5-disubstitution pattern, a multi-step synthesis is likely employed, potentially starting from a pre-sulfonated precursor or utilizing specific reaction conditions to overcome the inherent directing effects. A plausible, though unverified, synthetic route could involve the sulfonation of a starting material where the desired substitution pattern is favored, followed by the introduction or modification of the formyl group.

A patent for the synthesis of the related compound, 2-formylbenzenesulfonic acid sodium salt, describes a one-step process involving the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite under the catalysis of a surfactant.[1] This suggests that nucleophilic aromatic substitution on a suitably substituted benzaldehyde could be a viable industrial route.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related aromatic sulfonic acids and benzaldehydes, the following precautions are recommended. For the related compound, 2-formylbenzenesulfonic acid sodium salt, it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2] However, the disulfonic acid is likely to be more acidic and may have different hazard properties. The chemical label for 2-formyl-1,4-benzenedisulfonic acid disodium salt indicates that it causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container. It may be hygroscopic.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air.

-

Applications in Research and Development

The primary documented application of this compound, specifically its disodium salt hydrate, is in the synthesis of polymer electrolyte membranes (PEMs).[4] These membranes are crucial components in electrochemical devices, most notably in fuel cells. The sulfonic acid groups provide proton conductivity, while the aldehyde functionality can be used for cross-linking or further modification of the polymer backbone, enhancing the mechanical and thermal stability of the membrane.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not well-documented in publicly available literature, its chemical structure suggests several potential avenues for exploration.

-

As a Scaffold or Building Block: The benzaldehyde moiety is a common feature in many pharmaceutical compounds.[5] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. The sulfonic acid groups, being highly polar, can significantly influence the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.

-

As a Linker: The bifunctional nature of this compound makes it a candidate for use as a linker in the development of drug conjugates or bioconjugates. The aldehyde can be used to attach to a payload, while the sulfonic acid groups can be used to modulate the overall properties of the conjugate.

-

In the Synthesis of Novel Heterocycles: The reactivity of the aldehyde group can be exploited in cyclization reactions to generate novel heterocyclic compounds, which are a rich source of new drug candidates.

It is important to note that the presence of sulfonic acid groups can be a double-edged sword in drug design. While they can enhance water solubility, they can also lead to poor oral bioavailability and rapid excretion. However, for certain applications, such as intravenously administered drugs or targeted delivery systems, this may not be a significant drawback. The utility of sulfonate salts in drug development is an area of active discussion, with both advantages and disadvantages to consider.[6]

Logical Relationship Diagram for Potential Drug Development Applications:

Caption: Potential roles of this compound in drug development.

Analytical Methodologies

The quality control and characterization of this compound are crucial for its effective use in research and development. A combination of analytical techniques would be employed to ensure its identity, purity, and stability.

Proposed Analytical Workflow

Step-by-Step Methodology:

-

Identification:

-